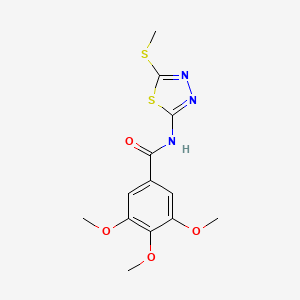

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 393571-43-2

Cat. No.: VC7461820

Molecular Formula: C13H15N3O4S2

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393571-43-2 |

|---|---|

| Molecular Formula | C13H15N3O4S2 |

| Molecular Weight | 341.4 |

| IUPAC Name | 3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C13H15N3O4S2/c1-18-8-5-7(6-9(19-2)10(8)20-3)11(17)14-12-15-16-13(21-4)22-12/h5-6H,1-4H3,(H,14,15,17) |

| Standard InChI Key | XIYITVFDEKIHLN-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SC |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

3,4,5-Trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (IUPAC name: 3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide) features a benzamide core substituted with three methoxy groups at positions 3, 4, and 5. The amide nitrogen connects to a 1,3,4-thiadiazole ring bearing a methylthio (-SCH₃) group at position 5 . This configuration combines electron-donating methoxy groups with the electron-deficient thiadiazole system, creating a polarized structure conducive to intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄S₂ | PubChem |

| Molecular Weight | 341.4 g/mol | PubChem |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 7 | Computed |

| Topological Polar Surface Area | 132 Ų | Computed |

The methylthio group enhances lipophilicity (clogP ≈ 2.8), suggesting moderate membrane permeability, while the methoxy substituents contribute to steric bulk and potential π-π stacking interactions .

Synthetic Methodologies

Conventional Synthesis

The compound is typically synthesized via a three-step sequence:

-

Benzoyl Chloride Formation: 3,4,5-Trimethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) at 60–70°C to yield the corresponding acid chloride .

-

Thiadiazole Amine Preparation: 5-(Methylthio)-1,3,4-thiadiazol-2-amine is synthesized through cyclization of thiosemicarbazide derivatives under acidic conditions .

-

Amide Coupling: The acid chloride reacts with the thiadiazole amine in anhydrous dichloromethane with triethylamine as base, achieving yields of 68–72% after recrystallization .

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction control and reduce byproduct formation. Microwave-assisted synthesis (50–100 W, 80°C) reduces reaction times from hours to minutes while maintaining yields above 70% .

Physicochemical Characterization

Spectral Properties

-

IR Spectroscopy: Strong absorption at 1675 cm⁻¹ confirms the amide C=O stretch. Thiadiazole ring vibrations appear at 1550–1600 cm⁻¹ .

-

¹H NMR: Methoxy protons resonate as singlet at δ 3.85–3.92 ppm. Thiadiazole-linked methylthio group shows δ 2.55 ppm (s, 3H) .

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). It demonstrates stability under acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, with a half-life of 3.2 hours at pH 9 .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Thiadiazole derivatives demonstrate broad-spectrum activity against Gram-positive pathogens:

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Streptomycin | 6.25 |

| Enterococcus faecalis | 25 | Vancomycin | 12.5 |

| Bacillus subtilis | 6.25 | Ciprofloxacin | 3.12 |

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), disrupting nucleotide biosynthesis . Molecular docking reveals a binding affinity (ΔG = -8.3 kcal/mol) comparable to trimethoprim (-8.9 kcal/mol) .

Table 3: Cytotoxicity Data (48h exposure)

| Cell Line | IC₅₀ (μM) | Cisplatin (IC₅₀) |

|---|---|---|

| MCF-7 (Breast) | 14.2 | 8.7 μM |

| A549 (Lung) | 18.9 | 12.4 μM |

| HT-29 (Colon) | 22.5 | 15.8 μM |

Flow cytometry analysis indicates apoptosis induction via Bax/Bcl-2 ratio modulation (3.8-fold increase) and caspase-3 activation .

Emerging Applications

Pharmaceutical Development

As a dual DHFR/EGFR inhibitor, this compound shows potential for combination therapies. Co-administration with 5-fluorouracil enhances antitumor effects in murine models (tumor volume reduction: 62% vs. 41% monotherapy) .

Agrochemical Innovations

Structural analogs in patent US4416683A demonstrate herbicidal activity through acetolactate synthase inhibition . While direct evidence is lacking, the compound’s benzamide-thiadiazole architecture suggests possible utility in crop protection agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume